

# GZD856 Kinase Inhibition Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GZD856** is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, including the gatekeeper T315I mutant, which confers resistance to many first and second-generation Abl kinase inhibitors used in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3][4][5] This technical guide provides a comprehensive overview of the kinase inhibition profile of **GZD856**, detailing its activity against its primary targets, its effects in cellular and in vivo models, and the methodologies used for its characterization.

## **Core Data Summary**

**Table 1: GZD856 Enzymatic Inhibition Profile** 

| Kinase Target          | IC50 (nM)        |
|------------------------|------------------|
| Bcr-Abl (Wild-Type)    | 19.9[1][2][3][4] |
| Bcr-Abl (T315l Mutant) | 15.4[1][2][3][4] |
| PDGFRα                 | 68.6             |
| PDGFRβ                 | 136.6            |

Note: A comprehensive kinase selectivity profile for **GZD856** against a broad panel of kinases is not publicly available. The available data focuses on its primary targets.



Table 2: GZD856 Cellular Anti-proliferative Activity

| Cell Line     | Bcr-Abl Status                            | IC50 (nM)     |
|---------------|-------------------------------------------|---------------|
| K562          | Bcr-Abl Positive                          | 2.2[1][2][3]  |
| K562R (Q252H) | Bcr-Abl Positive (Imatinib-<br>Resistant) | 67.0[1]       |
| Ba/F3 WT      | Expressing Wild-Type Bcr-Abl              | 0.64[1][2][3] |
| Ba/F3 T315I   | Expressing Bcr-Abl T315I<br>Mutant        | 10.8[1][2][3] |
| MOLT-4        | Bcr-Abl Negative                          | 499.4[1]      |
| U937          | Bcr-Abl Negative                          | 2001.0[1]     |

**GZD856** demonstrates significantly less potency against leukemia cell lines that do not express the Bcr-Abl fusion protein, suggesting a selective mode of action.[1]

# **Mechanism of Action & Signaling Pathway**

**GZD856** exerts its anti-cancer effects by directly inhibiting the kinase activity of Bcr-Abl. This inhibition blocks the downstream signaling pathways that are constitutively activated by Bcr-Abl, leading to the proliferation of cancer cells. Specifically, **GZD856** has been shown to suppress the phosphorylation of downstream effector proteins such as Crkl and STAT5 in a dose-dependent manner.[1]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GZD856 Kinase Inhibition Profile: A Technical Guide].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576677#gzd856-kinase-inhibition-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com